2-Methyl-4,4,4-trifluorobutyryl chloride
Overview
Description
2-Methyl-4,4,4-trifluorobutyryl chloride: is an organic compound with the molecular formula C5H6ClF3O and a molecular weight of 174.55 g/mol . It is also known by its IUPAC name, 4,4,4-trifluoro-2-methylbutanoyl chloride . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4,4,4-trifluorobutyryl chloride typically involves the reaction of 2-methyl-4,4,4-trifluorobutyric acid with thionyl chloride (SOCl2) . The reaction is carried out under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group. The reaction can be represented as follows:
C5H7F3O2+SOCl2→C5H6ClF3O+SO2+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the purification process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4,4,4-trifluorobutyryl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methyl-4,4,4-trifluorobutyric acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH) are used.
Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols: Formed by reduction.
Scientific Research Applications
2-Methyl-4,4,4-trifluorobutyryl chloride has several applications in scientific research:
Biology: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4,4,4-trifluorobutyryl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where it transfers the acyl group to nucleophiles, forming new bonds and functional groups.
Comparison with Similar Compounds
4,4,4-Trifluorobutyryl chloride: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3,3,3-trifluoropropionyl chloride: Similar structure but with a shorter carbon chain.
Uniqueness: 2-Methyl-4,4,4-trifluorobutyryl chloride is unique due to the presence of both a trifluoromethyl group and a methyl group, which imparts distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical applications.
Properties
IUPAC Name |
4,4,4-trifluoro-2-methylbutanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O/c1-3(4(6)10)2-5(7,8)9/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGTUKSHPIVAPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.